molecular formula C18H19N3O3S B2706473 2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-cyclopentylacetamide CAS No. 872695-41-5

2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-cyclopentylacetamide

Cat. No. B2706473
CAS RN: 872695-41-5
M. Wt: 357.43
InChI Key: MMPVUFFFKYIWAJ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical form of a similar compound, 6-(1,3-benzodioxol-5-yl)-3-pyridazinol, is solid . The molecular weight of “2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-cyclopentylacetamide” is 357.43.

Scientific Research Applications

Anticancer Research

The compound’s unique chemical structure makes it a promising candidate for anticancer drug development. Researchers have investigated its potential as a targeted therapy against specific cancer types. By inhibiting key cellular pathways or interacting with specific receptors, it may exhibit cytotoxic effects on cancer cells while sparing healthy ones .

Anti-Inflammatory Properties

Given its thioacetamide moiety, this compound may possess anti-inflammatory properties. Scientists have explored its effects on inflammatory pathways, including inhibition of pro-inflammatory cytokines and enzymes. Such research could lead to novel anti-inflammatory drugs .

Neuroprotective Applications

The benzodioxole and pyridazine rings suggest potential neuroprotective effects. Researchers have studied its ability to modulate neuronal function, protect against oxidative stress, and enhance synaptic plasticity. These findings could contribute to therapies for neurodegenerative diseases .

Cardiovascular Health

The cyclopentylacetamide group hints at cardiovascular applications. Investigations have focused on its impact on blood pressure regulation, vascular tone, and endothelial function. Understanding its mechanisms may lead to cardiovascular drugs with improved efficacy and safety profiles .

Chemical Biology and Enzyme Inhibition

Researchers have probed the compound’s interactions with enzymes and biological macromolecules. Its unique scaffold could serve as a starting point for designing enzyme inhibitors or modulators. Structural studies and computational analyses are essential for unraveling its precise binding modes .

Materials Science and Crystallography

The crystallographic analysis of related compounds provides insights into their solid-state structures. Researchers have determined crystal structures, including bond angles, distances, and packing arrangements. Such studies aid in understanding molecular interactions and guide material design .

properties

IUPAC Name

2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c22-17(19-13-3-1-2-4-13)10-25-18-8-6-14(20-21-18)12-5-7-15-16(9-12)24-11-23-15/h5-9,13H,1-4,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPVUFFFKYIWAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-cyclopentylacetamide

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